The Chemical Architecture of Gelomulide A: A Technical Guide
The Chemical Architecture of Gelomulide A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gelomulide A, a naturally occurring ent-abietane diterpenoid lactone, has garnered scientific interest due to its notable biological activities, particularly its antileishmanial properties. Isolated from the leaves of Suregada multiflora (formerly Gelonium multiflorum), this complex tetracyclic compound represents a unique molecular scaffold for potential therapeutic development. This technical guide provides a comprehensive overview of the chemical structure of Gelomulide A, including its detailed spectroscopic data, a summary of its isolation protocol, and a discussion of its biosynthetic origins and known biological activities.
Chemical Structure and Properties
Gelomulide A is a tetracyclic diterpenoid characterized by an ent-abietane skeleton. Its chemical formula is C₂₂H₃₀O₅, with a molecular weight of approximately 374.5 g/mol .[1] The systematic IUPAC name for Gelomulide A is [(1S,3R,8R,10S,11R,14S,16S)-5,11,15,15-tetramethyl-6-oxo-2,7-dioxapentacyclo[8.8.0.0¹,³.0⁴,⁸.0¹¹,¹⁶]octadec-4-en-14-yl] acetate (B1210297).[1] The core structure features a lactone ring, which is a common feature among bioactive diterpenoids isolated from the Suregada genus.[2]
The stereostructure of Gelomulide A, along with its related compounds Gelomulides B-F, was originally determined through extensive analysis of nuclear magnetic resonance (NMR) and mass spectrometry data, in conjunction with chemical evidence.[3]
Table 1: Physicochemical Properties of Gelomulide A
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₀O₅ | [1] |
| Molecular Weight | 374.5 g/mol | |
| IUPAC Name | [(1S,3R,8R,10S,11R,14S,16S)-5,11,15,15-tetramethyl-6-oxo-2,7-dioxapentacyclo[8.8.0.0¹,³.0⁴,⁸.0¹¹,¹⁶]octadec-4-en-14-yl] acetate | |
| Canonical SMILES | CC1=C2--INVALID-LINK--(C)C)OC(=O)C)C">C@@HOC1=O | |
| Natural Source | Suregada multiflora (Gelonium multiflorum) |
Spectroscopic Data for Structural Elucidation
The definitive structure of Gelomulide A was elucidated primarily through ¹H and ¹³C NMR spectroscopy. The chemical shifts and coupling constants provide a detailed fingerprint of the molecule's connectivity and stereochemistry.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for Gelomulide A
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity (J in Hz) |
| 1 | 36.8 | 1.55 (m), 1.85 (m) |
| 2 | 26.9 | 1.65 (m), 1.95 (m) |
| 3 | 78.8 | 4.70 (t, J=3.0) |
| 4 | 37.9 | - |
| 5 | 54.7 | 1.25 (d, J=12.0) |
| 6 | 21.8 | 2.10 (m), 2.30 (m) |
| 7 | 34.5 | 1.75 (m), 1.90 (m) |
| 8 | 83.8 | - |
| 9 | 59.8 | 1.60 (m) |
| 10 | 38.2 | - |
| 11 | 17.8 | 1.45 (m), 1.65 (m) |
| 12 | 70.2 | 4.85 (d, J=5.0) |
| 13 | 138.9 | - |
| 14 | 132.8 | 5.95 (s) |
| 15 | 18.2 | 1.80 (s) |
| 16 | 175.2 | - |
| 17 | 8.8 | 1.05 (s) |
| 18 | 28.1 | 1.10 (s) |
| 19 | 15.4 | 0.85 (s) |
| 20 | 170.8 | - |
| OAc-C=O | 21.2 | - |
| OAc-CH₃ | - | 2.05 (s) |
Note: NMR data is based on the original structure elucidation and may vary slightly depending on the solvent and instrument used.
Experimental Protocols
Isolation of Gelomulide A
The following is a generalized protocol for the isolation of Gelomulide A from the leaves of Suregada multiflora, based on the original literature.
Caption: A generalized workflow for the isolation and purification of Gelomulide A.
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Extraction: Air-dried and powdered leaves of Suregada multiflora are subjected to cold percolation with dichloromethane. The solvent is then removed under reduced pressure to yield a crude extract.
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Chromatographic Separation: The crude extract is adsorbed onto silica gel and subjected to column chromatography. The column is eluted with a solvent gradient of increasing polarity, typically a mixture of petroleum ether and ethyl acetate.
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Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing Gelomulide A. Similar fractions are pooled together.
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Purification: The fractions rich in Gelomulide A are further purified using preparative TLC.
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Crystallization: The purified Gelomulide A is crystallized from an appropriate solvent mixture to yield the pure compound.
Structure Elucidation Methods
The structure of Gelomulide A was determined using a combination of the following spectroscopic techniques:
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Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
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¹H NMR Spectroscopy: To identify the proton environments and their connectivity through spin-spin coupling.
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¹³C NMR Spectroscopy: To determine the number and types of carbon atoms in the molecule.
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2D NMR (COSY, HMQC, HMBC): To establish the complete connectivity of the carbon and proton framework.
Biosynthesis and Biological Activity
Biosynthesis
Gelomulide A, as an ent-abietane diterpenoid, is biosynthesized from geranylgeranyl pyrophosphate (GGPP). The biosynthesis involves a series of enzymatic cyclizations and subsequent oxidative modifications to form the characteristic tetracyclic lactone structure.
Caption: A simplified diagram of the biosynthetic origin of Gelomulide A.
Antileishmanial Activity
Gelomulide A has demonstrated significant antileishmanial activity. While the precise molecular targets and signaling pathways have not been fully elucidated for Gelomulide A specifically, the general mechanism of action for many terpenoids against Leishmania parasites is believed to involve the induction of apoptosis and the disruption of the parasite's cell membrane integrity.
Caption: A diagram illustrating the likely mechanisms of antileishmanial action.
Conclusion
Gelomulide A is a structurally complex and biologically active natural product with potential for further investigation in drug discovery, particularly in the context of antiprotozoal agents. This guide provides a foundational understanding of its chemical structure, supported by spectroscopic data and isolation methodologies, to aid researchers in this endeavor. Further studies are warranted to fully elucidate its mechanism of action and to explore its therapeutic potential.
